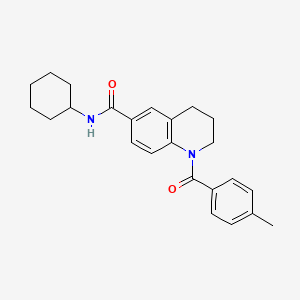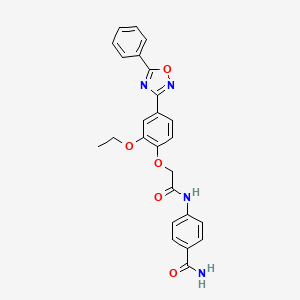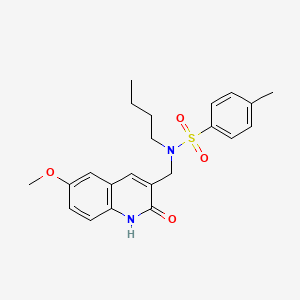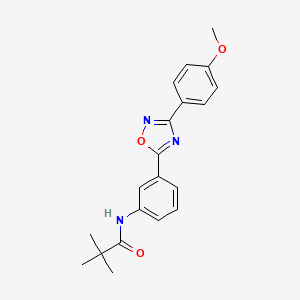
2-(N-methyl4-methylbenzenesulfonamido)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methyl4-methylbenzenesulfonamido)-N-(3-nitrophenyl)acetamide, also known as Methylthiazole sulfonamide (MTS), is a chemical compound that has been widely used in scientific research due to its unique properties. MTS is a sulfonamide derivative that contains both a thiazole ring and a nitrophenyl group. It has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
MTS is a potent inhibitor of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can have various physiological effects.
Biochemical and Physiological Effects
MTS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis. Additionally, MTS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MTS has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTS has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for investigating the role of these enzymes in various physiological processes. Additionally, MTS is easy to synthesize, and its purity can be easily determined using standard analytical techniques.
However, there are some limitations to the use of MTS in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, MTS has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on MTS. One potential direction is the development of novel sulfonamide-based drugs for the treatment of various diseases. Additionally, further research is needed to investigate the potential role of MTS in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the use of MTS in combination with other drugs may have synergistic effects, which could lead to the development of more effective therapies.
Métodos De Síntesis
MTS can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methyl-4-methylbenzenesulfonamide with 3-nitrobenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields MTS as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
MTS has been extensively used in scientific research due to its unique properties. It has been used as a probe to investigate the role of sulfonamides in enzyme inhibition. MTS has also been used to study the binding affinity of sulfonamides to carbonic anhydrase enzymes. Additionally, MTS has been used in the development of novel sulfonamide-based drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13-6-8-16(9-7-13)25(23,24)20(2)12-17(22)19-18-11-14-4-3-5-15(21)10-14/h3-11,21H,12H2,1-2H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMGPOJUCINICN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)




![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)






